molecular formula C11H7F3N2S B1303353 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol CAS No. 344282-81-1

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol

Cat. No. B1303353
CAS RN: 344282-81-1
M. Wt: 256.25 g/mol
InChI Key: RYJWLINXWRLRMN-UHFFFAOYSA-N
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Description

The compound "5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol" is a fluorinated pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group and the thiol functionality suggests potential reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of related fluorinated pyrimidines often involves cyclization reactions and the use of catalysts such as Ti(Oi-Pr)4 or BF3·OEt2 to achieve good yields of the desired products . For instance, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines is achieved through a cyclocondensation reaction starting from 1,5-diarylpenta-1,4-dien-3-ones and aminoguanidine hydrochloride . Although not directly related to the compound , these methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol".

Molecular Structure Analysis

The molecular structure of fluorinated pyrimidines can be characterized by X-ray crystallography, as demonstrated by the structural determination of related compounds . The crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate was determined, providing valuable information on the molecular conformation and interactions within the crystal lattice . Similarly, the crystal structure of the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine was elucidated, revealing the formation of a complex with molecular iodine .

Chemical Reactions Analysis

Fluorinated pyrimidines can undergo various chemical reactions, including cyclization, addition, and substitution reactions. For example, the reaction of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols leads to regio- and stereoselective addition products . The reactivity of the thiol group in "5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol" could similarly be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrimidines are influenced by the presence of the trifluoromethyl group, which can impart unique electronic and steric characteristics to the molecule. These properties can be studied through spectroscopic methods such as UV-spectroscopy, as seen in the investigation of the behavior of 5-trifluoromethyl-pyridine-2-thione toward molecular iodine . Additionally, the electron-deficient nature of the pyrimidine core can lead to interesting optical properties, as observed in a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines .

Scientific Research Applications

Inhibition of Transcription Factors

One significant application involves the inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies on derivatives of this compound show that certain modifications can maintain or improve cell-based activity and potential oral bioavailability, highlighting its relevance in designing inhibitors for these transcription factors (Palanki et al., 2000).

Synthesis and Structural Studies

Research into the reactions of related pyrimidine compounds with amines and thiols has been documented, expanding the synthetic methodologies available for creating novel derivatives (Čikotienė et al., 2007). Additionally, the structural characterization of novel interaction products of related compounds with iodine offers insights into potential antithyroid applications (Chernov'yants et al., 2011).

Potential in Drug Design

Studies on the synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives reveal their potential application in AIDS chemotherapy and drug designs due to their pharmacological therapeutic potentials (Ajani et al., 2019). Furthermore, exploration of thiopyrimidine derivatives for electronic, linear, and nonlinear optical properties underlines the significance of pyrimidine rings in medicine and nonlinear optics fields (Hussain et al., 2020).

Antimicrobial and Antitubercular Activity

The synthesis and evaluation of in vitro antitubercular activity and antimicrobial activity of some novel derivatives demonstrate their potential as bioactive compounds with pronounced effects against various microbial strains (Kamdar et al., 2011).

Safety and Hazards

The compound is associated with some safety hazards. It has been classified with the GHS07 pictogram and has a signal word of "Warning" . The specific hazard codes and precautionary statements were not provided in the search results.

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)9-3-1-2-7(4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWLINXWRLRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=S)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380621
Record name 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol

CAS RN

344282-81-1
Record name 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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